4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H18N2O5S2 and its molecular weight is 442.5. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research on compounds similar to 4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide has shown significant interest in their antioxidant capacities. Studies have focused on elucidating the reaction pathways underlying specific assays used to measure antioxidant capacity, such as the ABTS/PP decolorization assay. These studies aim to understand how different antioxidants, particularly those of phenolic nature, interact with radicals and the implications of these interactions for measuring total antioxidant capacity (Ilyasov et al., 2020).
Pharmacological Properties and Clinical Use
Compounds structurally related to this compound have been reviewed for their pharmacological properties and clinical use. For instance, metoclopramide, with distinct pharmacological properties, has been advocated for use in gastrointestinal diagnostics and various types of vomiting treatment. Such reviews provide a comprehensive overview of the clinical applications and the underlying mechanisms of action, offering insights into how related compounds could be applied in medical practice (Pinder et al., 2012).
Sulfonamides in Medicinal Chemistry
The sulfonamide group, a part of the compound , has been the subject of extensive research due to its presence in many clinically used drugs. A review covering the main classes of sulfonamides investigated between 2008 and 2012 highlighted the novel drugs and the potential therapeutic applications of sulfonamides, including their role as carbonic anhydrase inhibitors, COX2 inhibitors, and in the treatment of various cancers (Carta et al., 2012).
Benzothiazole Derivatives in Medicinal Chemistry
The benzothiazole unit, integral to the compound under discussion, is recognized for its pharmacological significance. Reviews have detailed the structural activity relationships and the importance of benzothiazole derivatives in medicinal chemistry, underscoring their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties (Bhat & Belagali, 2020). These reviews suggest that modifications to the benzothiazole core can lead to significant enhancements in biological activity, making it a key area of interest for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The compound “4-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” contains a benzofuran ring, which is a common structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For example, some benzofuran compounds can interfere with DNA and RNA synthesis .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Many benzofuran derivatives are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Given the biological activities associated with benzofuran compounds, it’s possible that this compound could have effects such as inhibiting tumor growth or exerting antimicrobial activity .
Properties
IUPAC Name |
4-ethylsulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-3-30(25,26)15-9-7-13(8-10-15)20(24)23-21-22-16(12-29-21)18-11-14-5-4-6-17(27-2)19(14)28-18/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRITUNHWUNTHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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